molecular formula C8H9NO2S B3056308 5-Amino-2-(methylsulfanyl)benzoic acid CAS No. 70290-39-0

5-Amino-2-(methylsulfanyl)benzoic acid

Cat. No. B3056308
CAS RN: 70290-39-0
M. Wt: 183.23
InChI Key: SMVYKRHYDNFARE-UHFFFAOYSA-N
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Description

5-Amino-2-(methylsulfanyl)benzoic acid is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-(methylsulfanyl)benzoic acid can be represented by the InChI code: 1S/C8H9NO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) .

Scientific Research Applications

Synthetic Intermediates in Drug Development

Another research focus is the synthesis of new compounds for pharmacological investigations. Gokulan, Jayakar, Alagarsamy, and Solomon (2012) explored the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, derived from 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester. These compounds were evaluated for their analgesic and anti-inflammatory activities, highlighting the potential of 5-Amino-2-(methylsulfanyl)benzoic acid derivatives in the development of new pharmacological agents. The study identified compounds with significant analgesic and anti-inflammatory activities, suggesting a promising avenue for future drug development based on such derivatives (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Chemical Synthesis and Medicinal Chemistry

In the realm of chemical synthesis and medicinal chemistry, Lomov (2019) presented alternative approaches to synthesizing 2-Methoxy-4-(methylsulfanyl)benzoic Acid, a closely related compound, which is an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole. This research demonstrates the importance of 5-Amino-2-(methylsulfanyl)benzoic acid and its derivatives in the synthesis of intermediates for various medicinal compounds, offering insights into more efficient synthesis methods that could be applicable to a wide range of drug development processes (Lomov, 2019).

Safety And Hazards

The safety information for 5-Amino-2-(methylsulfanyl)benzoic acid indicates that it may cause skin irritation and serious eye damage . It is also harmful if inhaled, causing damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

5-amino-2-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVYKRHYDNFARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297105
Record name 5-Amino-2-(methylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(methylsulfanyl)benzoic acid

CAS RN

70290-39-0
Record name 5-Amino-2-(methylthio)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70290-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(methylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-(methylsulfanyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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